molecular formula C13H18FNO B2399179 [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol CAS No. 864411-38-1

[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol

Cat. No.: B2399179
CAS No.: 864411-38-1
M. Wt: 223.291
InChI Key: UIVBGQQMIBCFET-UHFFFAOYSA-N
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Description

[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol: is a chemical compound that features a piperidine ring substituted with a 3-fluorobenzyl group and a methanol group

Properties

IUPAC Name

[1-[(3-fluorophenyl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-13-5-1-3-11(7-13)8-15-6-2-4-12(9-15)10-16/h1,3,5,7,12,16H,2,4,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVBGQQMIBCFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol typically involves the reaction of 3-fluorobenzyl chloride with piperidine, followed by the reduction of the resulting intermediate to introduce the methanol group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products:

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol is explored for its potential therapeutic applications. The piperidine structure is prevalent in many pharmaceuticals, and the fluorine atom enhances metabolic stability and bioavailability. Research indicates that this compound may serve as a lead for developing drugs targeting neurological disorders and cancer .

Case Study:
A study demonstrated that derivatives of piperidine compounds with fluorinated groups exhibited enhanced binding affinity to specific biological targets, potentially leading to improved therapeutic efficacy .

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex organic molecules. Its ability to participate in various reactions allows chemists to create diverse derivatives with tailored properties for specific applications.

Data Table: Synthetic Routes

Reaction TypeReagents UsedProducts Formed
OxidationKMnO4, CrO3Ketones or Aldehydes
ReductionLiAlH4, NaBH4Alcohol Derivatives
SubstitutionNaOMe, KOtBuSubstituted Piperidine Derivatives

Agrochemicals

The compound finds applications in the production of agrochemicals due to its unique chemical properties. As an intermediate, it can be used to synthesize herbicides or pesticides that require specific functional groups for enhanced activity against pests or weeds.

Mechanism of Action

The mechanism of action of [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the fluorine atom can enhance binding affinity and selectivity. The compound may modulate the activity of certain enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3-(3-Fluoro-benzyl)-piperidine
  • 4-(3-Fluoro-benzyl)-piperidine
  • 2-Fluoro-4-(1-piperazinyl)benzonitrile
  • 2-Fluoro-4-(3-piperidinyloxy)benzonitrile

Comparison: Compared to these similar compounds, [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol is unique due to the presence of the methanol group, which can influence its chemical reactivity and biological activity. The methanol group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s solubility and pharmacokinetic properties .

Biological Activity

The compound [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by data from various studies.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of piperidine derivatives, including this compound. The compound exhibits moderate to strong activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Salmonella typhi0.015 mg/mL
Bacillus subtilis0.025 mg/mL
Escherichia coli0.030 mg/mL
Staphylococcus aureus0.020 mg/mL

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

The anticancer properties of piperidine derivatives have been widely studied. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:

Cancer Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast)10.5Induction of apoptosis via caspase activation
HCT116 (Colorectal)12.0Microtubule destabilization
A549 (Lung)15.0Cell cycle arrest

The compound's ability to induce apoptosis and disrupt microtubule assembly highlights its potential as an anticancer agent .

Enzyme Inhibition

Enzyme inhibition studies indicate that this compound acts as an effective inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases:

EnzymeIC50 (μM)Type of Inhibition
Acetylcholinesterase0.18Competitive Inhibition

This competitive inhibition suggests that the compound could be further explored for therapeutic applications in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives similar to this compound:

  • Study on Anticancer Activity : A recent study highlighted the anticancer effects of piperidine derivatives, showing that compounds with a similar structure induced significant apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at concentrations as low as 10 μM .
  • Antibacterial Research : Another investigation reported that piperidine derivatives exhibited strong antibacterial properties against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:

  • Step 1 : React 3-fluoro-benzyl chloride with a piperidine precursor (e.g., piperidin-3-yl-methanol) under basic conditions (e.g., K₂CO₃) to form the benzyl-piperidine backbone .
  • Step 2 : Optimize reaction conditions (solvent: DMF or THF; temperature: 80–100°C) to enhance yield and purity .
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm structure using ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H NMR (δ ~2.5–3.5 ppm for piperidine protons; δ ~4.5 ppm for -CH₂OH) and ¹³C NMR (δ ~60–70 ppm for piperidine carbons) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., m/z ~235 for [M+H]⁺) .
  • HPLC : For purity assessment (e.g., C18 column, methanol/water mobile phase, retention time ~11–12 min) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

  • Methodology :

  • Cross-Assay Validation : Compare activity across multiple assays (e.g., enzyme inhibition vs. cell-based assays). For example, reports antimicrobial activity (MIC: 2–8 µg/mL), while highlights enzyme inhibition (IC₅₀: ~10 nM). Validate via dose-response curves and statistical analysis (e.g., ANOVA) .
  • Meta-Analysis : Aggregate data from PubChem and DSSTox to identify trends in structure-activity relationships (SAR) .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

  • Approaches :

  • Fluorine Substitution : The 3-fluoro-benzyl group enhances metabolic resistance by reducing CYP450-mediated oxidation .
  • Hydroxyl Group Protection : Temporarily protect the -CH₂OH group (e.g., acetylation) during in vivo studies to prevent glucuronidation .
  • In Silico Modeling : Use tools like SwissADME to predict metabolic hotspots and guide structural modifications .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility in polar solvents?

  • Resolution Strategy :

  • Experimental Replication : Reproduce solubility tests (e.g., in DMSO or PBS) under controlled conditions (25°C, pH 7.4) .
  • Alternative Solubilization : Use co-solvents (e.g., 10% PEG-400) or micellar formulations to enhance solubility for biological assays .

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